2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

説明

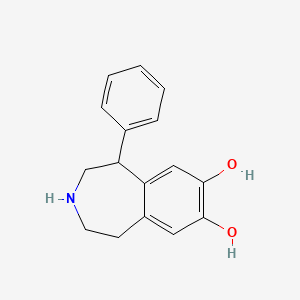

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8. It is a benzazepine, a member of catechols and a secondary amino compound.

A selective D1 dopamine receptor agonist used primarily as a research tool.

生物活性

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, commonly referred to as SKF-38393, is a selective D1 dopamine receptor agonist that has garnered attention in pharmacological research for its potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with dopamine receptors, which play critical roles in various neurological and physiological processes. This article reviews the biological activity of SKF-38393, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H17NO2

- CAS Registry Number : 67287-49-4

- Molecular Structure : Chemical Structure

SKF-38393 acts as a selective agonist for the D1 subtype of dopamine receptors. Its activation of these receptors leads to various downstream effects, including:

- Increased cAMP Production : Activation of D1 receptors stimulates adenylate cyclase activity, resulting in elevated levels of cyclic AMP (cAMP), which is crucial for intracellular signaling pathways.

- Neurotransmitter Release : SKF-38393 influences the release of several neurotransmitters, including dopamine itself, which is vital for mood regulation and motor control.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Receptor Type | D1 Dopamine Receptor |

| cAMP Production | Increases intracellular cAMP levels |

| Neurotransmitter | Modulates release of dopamine and other neurotransmitters |

Neuropharmacological Effects

Research indicates that SKF-38393 exhibits several neuropharmacological effects:

- Motor Function : In animal models, SKF-38393 has been shown to enhance motor activity, suggesting its potential use in treating conditions like Parkinson's disease where dopaminergic signaling is impaired .

- Erectile Function : A study demonstrated that SKF-38393 could induce penile erection in a dose-dependent manner when administered intracerebrally. This effect was linked to increased nitric oxide levels and modulation of oxytocinergic neurotransmission .

- Cognitive Enhancement : SKF-38393 has been implicated in improving cognitive functions through its action on D1 receptors in the prefrontal cortex, which are critical for working memory and decision-making processes .

Case Study 1: Parkinson's Disease Model

In a Drosophila model of Parkinson's disease, the administration of SKF-38393 highlighted its neuroprotective properties by enhancing dopaminergic neuron survival and improving locomotor activity. The study emphasized the compound's role in modulating pathways associated with neurodegeneration and synaptic plasticity .

Case Study 2: Erectile Dysfunction

A clinical study investigated the effects of SKF-38393 on erectile dysfunction in male subjects. Results indicated significant improvements in erectile function scores following treatment, attributed to enhanced dopaminergic signaling within the pelvic vasculature .

Safety and Toxicology

While SKF-38393 shows promise as a therapeutic agent, safety evaluations are essential. Toxicological studies have indicated that high doses may lead to adverse effects such as hyperactivity or dyskinesia due to excessive dopaminergic stimulation. Long-term studies are necessary to establish comprehensive safety profiles.

科学的研究の応用

Neurological Studies

SKF-38393 has been extensively used in research focused on understanding dopamine's role in various neurological disorders. Its selective action on D1 receptors makes it particularly useful for:

- Parkinson's Disease : Studies have shown that SKF-38393 can enhance motor function in animal models of Parkinson's disease by stimulating dopaminergic pathways that are often compromised in this condition .

- Schizophrenia Research : The compound has been employed to investigate the dopaminergic hypothesis of schizophrenia, where altered dopamine signaling is believed to contribute to the disorder's symptoms. SKF-38393 helps elucidate the role of D1 receptors in modulating cognitive and psychotic symptoms .

Behavioral Pharmacology

In behavioral studies, SKF-38393 is used to assess the effects of D1 receptor activation on various behaviors:

- Locomotor Activity : Research indicates that SKF-38393 can influence locomotor activity in rodents, providing insights into the role of D1 receptors in regulating movement and motivation .

- Cognitive Functions : The compound has been shown to affect learning and memory processes, making it a significant agent for studying cognitive deficits associated with neurodegenerative diseases .

Cardiovascular Research

Recent studies have explored the cardiovascular implications of D1 receptor activation using SKF-38393. It has been found that:

- Vasodilation Effects : Activation of D1 receptors can lead to vasodilation, suggesting potential therapeutic applications for hypertension and other cardiovascular disorders .

Drug Development

SKF-38393 serves as a reference compound in the development of new drugs targeting D1 receptors. Its pharmacological profile aids researchers in designing novel compounds with improved efficacy and safety profiles for treating dopaminergic system-related disorders.

Case Study 1: Parkinson's Disease Model

In a controlled study involving rodents with induced Parkinsonian symptoms, administration of SKF-38393 resulted in significant improvements in motor coordination and reduced rigidity. Behavioral assessments indicated enhanced locomotor activity correlating with increased dopamine levels in specific brain regions .

Case Study 2: Schizophrenia Symptomatology

A double-blind study assessed the impact of SKF-38393 on patients diagnosed with schizophrenia. Results showed that patients receiving the compound exhibited reduced negative symptoms and improved cognitive function compared to the placebo group, supporting its potential as an adjunct therapy .

特性

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKOGFHZYMDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894836 | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-49-4 | |

| Record name | SKF 38393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)- SKF 38393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-38393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7TF327S2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SKF 38393?

A1: SKF 38393 is a selective dopamine D1 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to D1 receptors with high affinity and activates them, leading to downstream signaling events.

Q2: How does the affinity of SKF 38393 for D1 receptors compare to other dopamine receptors?

A2: SKF 38393 displays significantly higher affinity for D1 receptors compared to D2 receptors. Studies using rat striatal membranes found the binding constant (Kd) for SKF 38393 to be 1.1 nM for D1 receptors and 157 nM for D2 receptors. [] This selectivity makes it a valuable tool for investigating D1 receptor-mediated functions.

Q3: What are the downstream effects of D1 receptor activation by SKF 38393?

A3: Activation of D1 receptors by SKF 38393 primarily leads to the activation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. [, , ] This signaling cascade influences various cellular processes, including gene expression and neuronal excitability.

Q4: Does SKF 38393 directly affect dopamine neurons in the substantia nigra pars compacta (SNpc)?

A4: Unlike D2 agonists, SKF 38393 does not directly inhibit the activity of dopamine neurons in the SNpc. [] Studies have shown that SKF 38393, when applied locally or administered intravenously to anesthetized rats, does not significantly alter the spontaneous firing rate of SNpc dopamine neurons.

Q5: How does SKF 38393 interact with N-methyl-D-aspartate (NMDA) receptors in the substantia nigra?

A5: Research suggests that the effects of SKF 38393 on neuronal firing rates in the substantia nigra are modulated by NMDA receptor activity. [] Administration of NMDA receptor antagonists, such as MK-801 and CPP, has been shown to block or attenuate the effects of SKF 38393 on both dopaminergic and non-dopaminergic neurons in the substantia nigra. This finding highlights a complex interplay between dopaminergic and glutamatergic systems in the basal ganglia.

Q6: What behavioral effects are observed after systemic administration of SKF 38393?

A6: Systemic administration of SKF 38393 in rats has been shown to elicit a variety of behavioral effects, including grooming behavior, oral dyskinesias, and increased locomotor activity. [, , , ] These behaviors are thought to reflect the activation of D1 receptors in brain regions involved in motor control and motivation.

Q7: Does SKF 38393 induce behavioral sensitization?

A7: Yes, repeated administration of SKF 38393 can induce behavioral sensitization, a phenomenon characterized by an enhanced response to the drug following repeated exposure. [, , , ] This sensitization is thought to involve long-term adaptations in the brain's reward circuitry, particularly in the mesolimbic dopamine pathway.

Q8: How do neonatal 6-hydroxydopamine (6-OHDA) lesions affect the behavioral response to SKF 38393?

A8: Neonatal 6-OHDA lesions, a model of dopamine depletion, significantly enhance the behavioral responses to SKF 38393. [, , ] These animals display exaggerated locomotor activity, stereotyped behaviors, and even self-injurious behavior following SKF 38393 administration, suggesting that D1 receptor sensitivity is increased in the dopamine-depleted state.

Q9: What is the role of serotonin in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats?

A9: Research suggests that serotonin plays a modulatory role in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats. [, ] These animals exhibit enhanced responses to both SKF 38393 and the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP). The interaction between dopamine and serotonin systems in this model highlights the complexity of neurotransmitter interactions in the brain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。